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Compound of Interest

Compound Name: WRR-483

Cat. No.: B1684167 Get Quote

It appears there may be a typographical error in the cell line name "WRR-483". Based on the

close match and the context of cancer cell culture, this document provides detailed application

notes and protocols for the BT-483 human breast cancer cell line.

Application Notes for BT-483 Cell Line
Introduction

The BT-483 cell line is an adherent epithelial cell line derived from a papillary invasive ductal

tumor of a 23-year-old female patient with a family history of breast cancer.[1] These cells are

highly pleomorphic, with prominent nuclei and nucleoli, and exhibit epithelial characteristics

such as desmosomes, microvilli, and tight junctions. BT-483 cells are positive for both estrogen

and progesterone receptors, making them a valuable model for studying hormone-dependent

breast cancer.[2] This cell line is extensively used in cancer research to explore tumor biology,

drug resistance, and the efficacy of novel therapeutic agents.
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Characteristic Description Source

Organism Homo sapiens (Human) [3]

Tissue Mammary gland/breast [1]

Disease Invasive ductal carcinoma [1][3]

Cell Type Epithelial [1]

Morphology Epithelial [1]

Growth Properties Adherent [1]

Gender of Donor Female

Age of Donor 23 years

Doubling Time Approximately 140 hours [3]

Experimental Protocols
1. BT-483 Cell Culture Protocol

This protocol outlines the complete workflow for culturing BT-483 cells, from thawing

cryopreserved stocks to routine passaging and cryopreservation.

a. Materials

BT-483 cells (e.g., ATCC HTB-121)

Complete Growth Medium:

ATCC-formulated RPMI-1640 Medium

20% Fetal Bovine Serum (FBS)[1]

0.01 mg/mL bovine insulin[1]

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
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Cryopreservation Medium: Complete growth medium with 5% (v/v) DMSO[1]

Sterile cell culture flasks (T-25, T-75)

Sterile centrifuge tubes (15 mL, 50 mL)

Water bath at 37°C

Humidified incubator at 37°C with 5% CO2

Biosafety cabinet

Inverted microscope

Hemocytometer or automated cell counter

Cryo-freezing container

b. Thawing of Cryopreserved BT-483 Cells

Preparation

Thawing Culturing

Prepare 9.0 mL of complete
growth medium in a

15 mL centrifuge tube

Remove cryovial from
liquid nitrogen storage

Quickly thaw in a 37°C
water bath

Immediate
Decontaminate vial with

70% ethanol
Transfer vial contents to

the prepared centrifuge tube
Centrifuge at 125 x g for

5-7 minutes
Resuspend cell pellet in
fresh complete medium

Dispense cell suspension
into a T-25 flask Incubate at 37°C, 5% CO2
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Caption: Workflow for thawing cryopreserved BT-483 cells.

Prepare a 15 mL centrifuge tube with 9.0 mL of pre-warmed complete growth medium.
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Remove the cryovial of BT-483 cells from liquid nitrogen storage.

Immerse the vial in a 37°C water bath until the contents are almost completely thawed.

Decontaminate the outside of the vial with 70% ethanol.

Under sterile conditions, transfer the contents of the vial to the prepared centrifuge tube.

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete

growth medium.

Transfer the cell suspension to a T-25 culture flask.

Place the flask in a humidified incubator at 37°C with 5% CO2.

The medium should be changed 24 hours after thawing to remove residual cryoprotectant.

c. Routine Passaging of BT-483 Cells

BT-483 cells should be subcultured when they reach 80-90% confluency. They should be fed 2

to 3 times weekly.[1]

Preparation Cell Dissociation Subculturing

Aspirate old medium Wash with PBS Add 0.25% Trypsin-EDTA Incubate at 37°C for
3-5 minutes Observe cell detachment Add complete medium to

neutralize trypsin Collect cell suspension Centrifuge at 125 x g for
5-7 minutes

Resuspend pellet in
fresh medium

Dispense into new flasks
at a 1:2 ratio Incubate at 37°C, 5% CO2

Click to download full resolution via product page

Caption: Workflow for passaging adherent BT-483 cells.

Aspirate the culture medium from the flask.

Wash the cell monolayer once with sterile PBS.
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Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer.

Incubate the flask at 37°C for 3 to 5 minutes.

Observe the cells under an inverted microscope to ensure detachment.

Once detached, add complete growth medium to the flask to neutralize the trypsin.

Transfer the cell suspension to a sterile centrifuge tube.

Centrifuge at 125 x g for 5-7 minutes.

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:2.[1]

Add the appropriate amount of pre-warmed complete growth medium to the new flasks and

return them to the incubator.

d. Cryopreservation of BT-483 Cells

Cells should be cryopreserved when they are in the logarithmic growth phase and have high

viability.

Follow steps 1-9 of the passaging protocol to obtain a cell pellet.

Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with

5% DMSO) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[1][4]

Aliquot the cell suspension into sterile cryovials.

Place the cryovials in a controlled-rate freezing container that provides a cooling rate of

approximately -1°C per minute.[4][5]

Place the container in a -80°C freezer for at least 24 hours.[4]

For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

2. Cytotoxicity Assay Protocol (MTT Assay)
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This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator

of cell viability, proliferation, and cytotoxicity.

Cell Seeding

Treatment

MTT Assay

Data Analysis

Seed BT-483 cells in a 96-well
plate (e.g., 5x10^4 cells/well)

Incubate for 24 hours

Add various concentrations
of the test compound

Incubate for the desired
exposure time (e.g., 72h)

Add MTT solution to each well

Incubate for 4 hours

Add DMSO to solubilize
formazan crystals

Measure absorbance at
~570 nm

Calculate cell viability
relative to untreated controls
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Click to download full resolution via product page

Caption: Workflow for a standard MTT cytotoxicity assay.

Trypsinize and count BT-483 cells.

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24

hours to allow for cell attachment.[6]

Prepare serial dilutions of the test compound in complete growth medium.

Remove the medium from the wells and add 100 µL of the compound dilutions. Include

vehicle-only controls.

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

After incubation, add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[6]

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.[6]

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells.

3. Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and

Propidium Iodide positive) apoptotic cells.

Seed BT-483 cells in 6-well plates and incubate overnight.

Treat the cells with the apoptosis-inducing agent for the desired time period.

Harvest the cells by trypsinization and collect them in a centrifuge tube.

Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways
1. Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease. It can

be initiated through two main pathways: the extrinsic (death receptor-mediated) and the

intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of

effector caspases, which execute the apoptotic program.
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Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
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2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in

breast cancer.
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Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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